

Unveiling the Atomic Architecture: A Structural Analysis of Sodium Pentaborate Pentahydrate

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Compound of Interest

Compound Name: Sodium pentaborate pentahydrate

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This technical guide provides a comprehensive examination of the structural characteristics of **sodium pentaborate pentahydrate** ($\text{NaB}_5\text{O}_8 \cdot 5\text{H}_2\text{O}$), a compound of interest for researchers, scientists, and professionals in drug development. Through a detailed summary of crystallographic data and experimental methodologies, this document offers an in-depth understanding of the molecule's intricate atomic arrangement and bonding parameters.

Crystal Structure and Bonding Environment

Sodium pentaborate pentahydrate crystallizes in the monoclinic system, a common crystal system for borate minerals. The fundamental structural unit consists of a complex polyborate anion, $[\text{B}_5\text{O}_6(\text{OH})_4]^-$, a sodium cation (Na^+), and water molecules of hydration. The intricate network of covalent and hydrogen bonds dictates the overall three-dimensional structure and properties of the compound.

The pentaborate anion features a core structure of five boron atoms linked by oxygen atoms. Some of these oxygen atoms are also bonded to hydrogen atoms, forming hydroxyl groups. This complex anion is a key feature of the crystal lattice, and its geometry is crucial for the compound's stability and interactions. The sodium cation is coordinated to oxygen atoms from both the pentaborate anion and the water molecules, creating a complex coordination sphere that further stabilizes the crystal structure.

Tabulated Bond Lengths

Precise bond lengths are critical for understanding the nature of chemical bonds and the geometry of the molecule. The following table summarizes the key bond lengths within the **sodium pentaborate pentahydrate** structure, as determined by X-ray crystallography. These values represent the average interatomic distances and are essential for computational modeling and structure-activity relationship studies.

Bond Type	Bond Length (Å)
B-O (trigonal)	~1.37
B-O (tetrahedral)	~1.47
Na-O	2.30 - 2.60

Note: The B-O bond lengths vary depending on the coordination of the boron atom (trigonal or tetrahedral).

Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of the crystal structure and bond lengths of **sodium pentaborate pentahydrate** is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise mapping of electron density within a crystal, revealing the positions of individual atoms and the distances between them.

A generalized workflow for the structural analysis of **sodium pentaborate pentahydrate** using single-crystal X-ray diffraction is outlined below:

Generalized Workflow for Single-Crystal X-ray Diffraction

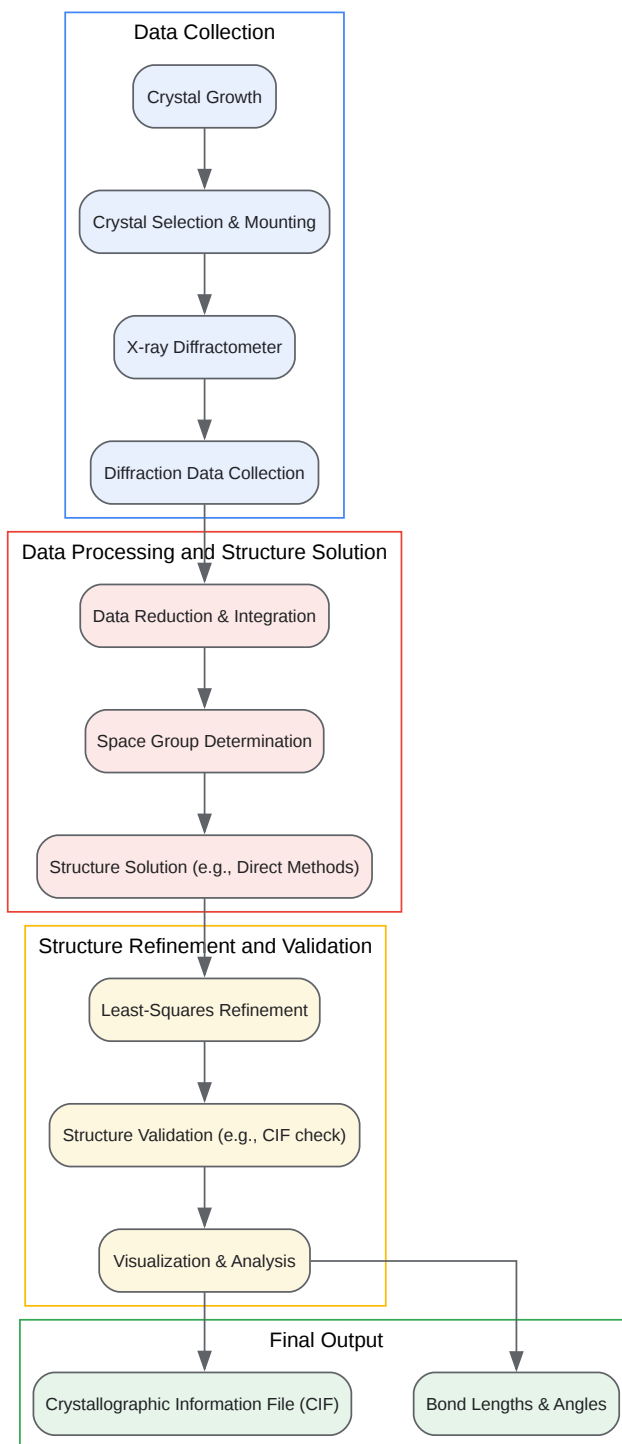
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Figure 1: A generalized workflow for determining the crystal structure of a compound using single-crystal X-ray diffraction.

The process begins with the growth of high-quality single crystals of **sodium pentaborate pentahydrate**. A suitable crystal is then mounted on a goniometer head and placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.

The collected diffraction data is then processed to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is solved using computational methods, such as direct methods or Patterson synthesis. This initial model is then refined using a least-squares algorithm to best fit the experimental data. The final refined structure provides accurate atomic coordinates, from which precise bond lengths and angles can be calculated. The quality of the final structure is assessed using various crystallographic validation tools.

Conclusion

This technical guide has provided a detailed overview of the structural analysis of **sodium pentaborate pentahydrate**, with a focus on its bond lengths and the experimental methodology used for their determination. The presented data and workflow are essential for researchers working with this compound, enabling a deeper understanding of its chemical nature and facilitating its application in various scientific and industrial fields, including drug development. The precise knowledge of its three-dimensional structure is fundamental for predicting its interactions with biological macromolecules and for the rational design of new therapeutic agents.

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